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molecular formula C8H8N2O4 B8569431 2-Methylamino-4,5-methylenedioxy-1-nitrobenzene CAS No. 7748-60-9

2-Methylamino-4,5-methylenedioxy-1-nitrobenzene

Cat. No. B8569431
M. Wt: 196.16 g/mol
InChI Key: XDVVQLWNXVLLMH-UHFFFAOYSA-N
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Patent
US04749379

Procedure details

A solution of 0.1 mol (19.6 g) of 2-methylamino-4,5-methylenedioxy-1-nitrobenzene, prepared according to Example 3, in 80 ml of a 30% strength solution of sodium methylate in methanol is brought for 15 minutes to the refluxing temperature of the methanol. The reaction medium is diluted with 500 ml of water. After the filtrate has been neutralized with acetic acid, the expected product precipitates.
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[C:7]2[O:9][CH2:10][O:11][C:6]2=[CH:5][C:4]=1[N+:12]([O-:14])=[O:13].C[O-].[Na+].C(O)(=O)C>CO.O>[CH3:10][O:9][C:7]1[CH:8]=[C:3]([NH:2][CH3:1])[C:4]([N+:12]([O-:14])=[O:13])=[CH:5][C:6]=1[OH:11] |f:1.2|

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
CNC1=C(C=C2C(=C1)OCO2)[N+](=O)[O-]
Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the expected product precipitates

Outcomes

Product
Name
Type
Smiles
COC1=C(C=C(C(=C1)NC)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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